(4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride
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Overview
Description
(4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H10ClFN2O. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a fluoro group at the 4-position and a methoxy group at the 3-position. This compound is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride typically involves the reaction of 4-fluoro-3-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Fluoro-3-methoxyaniline+Hydrazine hydrate+Hydrochloric acid→(4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reaction time are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted phenylhydrazines.
Scientific Research Applications
(4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biochemical assays.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring enhance its reactivity, allowing it to form stable complexes with enzymes and other biomolecules. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride
- (4-Methoxyphenyl)hydrazine hydrochloride
- (4-Fluorophenyl)hydrazine hydrochloride
Uniqueness
(4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various chemical and biological applications.
Biological Activity
(4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This hydrazine derivative has been investigated for its potential applications in various therapeutic areas, including anticancer and antimicrobial activities. The unique structural features, such as the presence of fluorine and methoxy groups, contribute to its reactivity and interaction with biological targets.
The synthesis of this compound typically involves the condensation reaction between 4-fluoro-3-methoxybenzaldehyde and hydrazine hydrochloride. This process is generally conducted in ethanol under reflux conditions, yielding the desired product with good efficiency, often monitored by thin-layer chromatography (TLC) .
Key Characteristics:
- Molecular Formula: C7H10ClFN2O
- Molecular Weight: 180.62 g/mol
- Appearance: White to off-white crystalline solid
- Solubility: Soluble in water and organic solvents
The mechanism of action for this compound primarily involves its interaction with nucleophilic sites on proteins or other biomolecules. The hydrazone functional group allows for covalent bonding with target molecules, which can modulate their biological activity. This compound has shown potential in inhibiting metabolic enzymes and disrupting cellular processes through enzyme inhibition .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including HeLa cells, where it showed a notable cytotoxic effect .
Case Study:
In a study evaluating the cytotoxic effects of several hydrazine derivatives, this compound was found to inhibit cell proliferation by more than 90% in certain cancer cell lines, indicating its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis .
Comparative Analysis with Similar Compounds
Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |
---|---|---|---|
(4-Fluoro-3-methoxyphenyl)hydrazine | High | Moderate | Fluorine and methoxy substituents |
4-Methoxyphenylhydrazine | Moderate | Low | Lacks fluorine |
Phenylhydrazine | Low | Moderate | Simple phenyl structure |
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of hydrazine derivatives. For instance, the introduction of electron-withdrawing groups like fluorine significantly improves the compound's potency against cancer cells .
Research Highlights:
- Inhibition of Tubulin Polymerization: A derivative similar to (4-Fluoro-3-methoxyphenyl)hydrazine was shown to arrest the cell cycle at the G2/M phase by inhibiting tubulin polymerization .
- Pro-apoptotic Mechanism: Studies indicated that certain derivatives could induce apoptosis in cancer cells by modulating Bcl-2 and Bax expression levels .
Properties
IUPAC Name |
(4-fluoro-3-methoxyphenyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O.ClH/c1-11-7-4-5(10-9)2-3-6(7)8;/h2-4,10H,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOWKTFIFYPUQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NN)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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